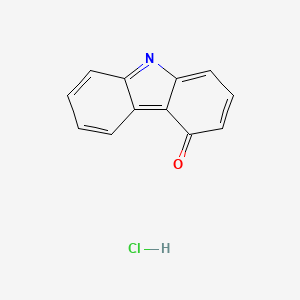

Carbazol-4-one hydrochloride

Description

Contextualization within Carbazole (B46965) Chemistry

Carbazole is a tricyclic aromatic heterocyclic organic compound, featuring two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.orgnumberanalytics.com This core structure is the foundation of a wide array of naturally occurring alkaloids and synthetic compounds with diverse applications. echemcom.comnih.gov Carbazol-4-one hydrochloride is a derivative of carbazole, specifically a tetrahydrocarbazolone. acs.orgbiosynth.com The presence of the ketone group and the hydrochloride salt form imparts distinct chemical properties that are leveraged in various synthetic transformations. cymitquimica.com The carbazole nucleus itself is known for its desirable electronic and charge-transport properties due to its highly conjugated system. echemcom.com

The chemistry of carbazoles is rich and varied, encompassing electrophilic and nucleophilic substitution reactions. numberanalytics.com The introduction of a carbonyl group and the partial saturation in the tetrahydrocarbazolone structure, as seen in this compound, introduces new reactive sites and stereochemical considerations, expanding the synthetic utility of the carbazole family. nih.gov

Significance as a Core Heterocyclic Scaffold in Chemical Synthesis

The tetrahydrocarbazole scaffold, including its carbazolone derivatives, is a vital structural motif in the synthesis of various biologically active molecules and functional materials. acs.org this compound and related compounds serve as key intermediates in the construction of more complex carbazole derivatives. biosynth.comgoogle.com

One of the prominent synthetic routes to tetrahydrocarbazoles is the Fischer indole (B1671886) synthesis. researchgate.nettandfonline.comcdnsciencepub.com This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, often derived from a cyclohexanone (B45756) derivative. wikipedia.orgyoutube.com For instance, 1-oxo-1,2,3,4-tetrahydrocarbazoles can be synthesized from 2-aminocyclohexanone (B1594113) hydrochlorides and various phenylhydrazine (B124118) hydrochlorides. tandfonline.com

The reactivity of the carbazolone scaffold allows for further functionalization. For example, the ketone group can be a handle for various transformations, and the aromatic part of the molecule can undergo substitution reactions. This versatility makes this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science research. nih.gov For instance, derivatives of 1,2,3,9-tetrahydro-4H-carbazol-4-one have been synthesized as potential ligands for adrenergic receptors. nih.gov

Table 1: Selected Synthetic Methodologies for Carbazole Derivatives

| Synthesis Method | Starting Materials | Product Type | Reference |

| Fischer Indole Synthesis | Phenylhydrazine and Cyclohexanone | Tetrahydrocarbazole | wikipedia.org |

| Borsche–Drechsel Cyclization | Cyclohexanone arylhydrazones | Tetrahydrocarbazoles | wikipedia.orghandwiki.org |

| Graebe–Ullmann reaction | N-phenyl-1,2-diaminobenzene | Carbazole | wikipedia.org |

| Bucherer carbazole synthesis | Naphthol and an aryl hydrazine (B178648) | Carbazole | wikipedia.org |

| From 3-Nitroindoles | 3-Nitroindoles and Alkylidene Azlactones | 4-Hydroxycarbazoles | acs.orgnih.gov |

Historical Perspectives on Carbazolone Research Trajectories

Research into carbazole and its derivatives dates back to the 19th century, with the initial isolation of carbazole from coal tar in 1872. wikipedia.orgnih.gov The development of synthetic methods to access the carbazole core, such as the Borsche–Drechsel cyclization first described in 1888 and further developed in 1908, laid the groundwork for systematic investigation into this class of compounds. wikipedia.orghandwiki.org

The Fischer indole synthesis, another cornerstone in carbazole chemistry, has been extensively studied and modified to produce a wide range of tetrahydrocarbazoles. youtube.comorganic-chemistry.orgorgsyn.org Early research focused on understanding the fundamental reactivity and properties of these compounds.

In more recent decades, the research trajectory has shifted towards leveraging the carbazole scaffold for specific applications. The discovery of the biological activities of naturally occurring carbazole alkaloids spurred interest in synthesizing novel derivatives with potential therapeutic applications. echemcom.comnih.gov This has led to the development of more sophisticated synthetic strategies to create functionalized carbazolones and explore their structure-activity relationships. nih.govnih.gov The use of carbazole derivatives in materials science, particularly in the development of organic electronics, is another significant and evolving area of research. wikipedia.orgtaylorandfrancis.com

Table 2: Timeline of Key Developments in Carbazole Research

| Year | Development | Significance | Reference |

| 1872 | First isolation of carbazole from coal tar | Discovery of the parent compound | wikipedia.orgnih.gov |

| 1888 | First description of the Borsche–Drechsel cyclization | Early synthetic method for tetrahydrocarbazoles | wikipedia.orghandwiki.org |

| 1908 | Further development of the Borsche–Drechsel cyclization | Improved synthesis of carbazole derivatives | wikipedia.orghandwiki.org |

| 1962 | Isolation of the first naturally occurring carbazole alkaloid, murrayanine | Spurred interest in the biological activity of carbazoles | nih.gov |

Properties

CAS No. |

119812-29-2; 99614-70-7 |

|---|---|

Molecular Formula |

C12H8ClNO |

Molecular Weight |

217.65 |

IUPAC Name |

carbazol-4-one;hydrochloride |

InChI |

InChI=1S/C12H7NO.ClH/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10;/h1-7H;1H |

InChI Key |

WYXPBFJNQZWFCO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=O)C=CC=C3N=C2C=C1.Cl |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Carbazolone Systems

Established Synthetic Pathways for the Carbazol-4-one Core Structure

The construction of the tricyclic carbazol-4-one framework can be achieved through various synthetic strategies, ranging from classical name reactions to modern transition-metal-catalyzed processes.

Fischer Indole (B1671886) Synthesis Adaptations and Derivatives

The Fischer indole synthesis is a venerable and widely used method for the construction of indole rings, which can be adapted to form the carbazole (B46965) core. wikipedia.org This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde. wikipedia.org For the synthesis of tetrahydrocarbazol-4-ones, a common approach is the reaction of a phenylhydrazine (B124118) with a 1,3-cyclohexanedione (B196179) derivative.

A convenient one-pot synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles has been developed via the Fischer indole synthesis, reacting 2-aminocyclohexanone (B1594113) hydrochlorides with various phenylhydrazine hydrochlorides. tandfonline.com The optimization of reaction conditions, such as the use of 80% acetic acid as the solvent, has been shown to significantly improve yields. tandfonline.com The plausible mechanism involves the in situ formation of the phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the aromatic carbazole ring system. tandfonline.com

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.org Variations of the Fischer indolization, such as the Borsche–Drechsel carbazole synthesis, also provide access to carbazole derivatives. researchgate.net

Reductive Cyclization Approaches Utilizing Transition Metals (e.g., TiCl₃/HCl or Fe/HCl Mediated)

Reductive cyclization of strategically functionalized precursors using transition metals offers a powerful route to the carbazol-4-one skeleton. A notable example is the reductive cyclization of o-nitroarylated-α,β-unsaturated ketones. nih.govanu.edu.au This method provides a direct pathway to 1,2,3,9-tetrahydro-4H-carbazol-4-ones.

The reaction proceeds by the reduction of the nitro group to a nitroso intermediate by reagents like titanium(III) chloride (TiCl₃) or iron in the presence of hydrochloric acid (Fe/HCl). nih.govanu.edu.au This is followed by an intramolecular cyclization onto the enone system to form the carbazolone ring. This approach is complementary to other reductive methods that might lead to different products, such as fully reduced tetrahydrocarbazoles. nih.govanu.edu.au

Tandem Reduction-Cycloaromatization-Acylation Reactions

Tandem reactions that form multiple bonds in a single operation are highly efficient for the synthesis of complex molecules. One such strategy for the synthesis of carbazoles involves a tandem C-C cross-coupling and reductive amination sequence, also known as the Cadogan cyclization. While not directly forming a carbazol-4-one, this methodology can be conceptually applied to precursors that would lead to the desired ketone functionality.

In a related approach, a p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles leads to 4-functionalized tetrahydrocarbazolones. acs.org This process involves an initial intramolecular Friedel-Crafts hydroxyalkylation, followed by activation of the resulting alcohol and subsequent reaction with an external nucleophile. acs.org The careful control of reaction conditions is essential to prevent side reactions like dehydration, which would lead to the fully aromatic carbazole. acs.org

Intramolecular Cyclization Reactions (e.g., Hypervalent Iodine Reagent Mediated)

Hypervalent iodine reagents are versatile, environmentally friendly oxidizing agents that can mediate a variety of intramolecular cyclization reactions. nih.govorganic-chemistry.orgnih.gov These reagents can activate double bonds or other functional groups towards nucleophilic attack from another part of the molecule, leading to the formation of cyclic structures.

For instance, hydrocarbazole derivatives bearing a quaternary stereocenter can be synthesized through the intramolecular oxidative dearomatization of diarylamines using a hypervalent iodine reagent. nih.gov While this specific example does not directly yield a carbazol-4-one, the underlying principle of using hypervalent iodine to facilitate ring closure is a valuable strategy that could be adapted for the synthesis of carbazolone systems. The reaction typically proceeds in moderate to good yields. nih.gov Other applications have shown the synthesis of various heterocyclic compounds, demonstrating the broad utility of this class of reagents in constructing complex molecular architectures. organic-chemistry.org

Copper-Catalyzed Arylation and Ring Expansion Strategies

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N and C-C bonds, providing access to a wide range of heterocyclic compounds. The N-arylation of indoles, a key step in many carbazole syntheses, can be efficiently achieved using copper catalysts with diamine ligands. acs.org

A direct and efficient copper-catalyzed method has been developed for the synthesis of 11H-benzo[a]carbazoles. nih.gov This protocol utilizes readily available substituted 2-(2-bromophenyl)-1H-indoles and ketones as starting materials with an inexpensive copper catalyst system, affording the products in moderate to excellent yields. nih.gov

Furthermore, ring expansion strategies offer an innovative approach to the carbazole skeleton. A recently developed method explores the ring expansion of indole cyclopentanone (B42830) to generate a variety of functionalized 4-hydroxy carbazoles, which are direct precursors to carbazol-4-ones. This reaction proceeds under mild conditions with broad functional group tolerance.

Functionalization and Derivatization Strategies of Carbazolone Scaffolds

The carbazolone scaffold is a versatile platform for further chemical modification, allowing for the introduction of a wide array of functional groups to modulate its physicochemical and biological properties. nih.govchim.it

Transition metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of the carbazole nucleus. nih.govchim.it This approach avoids the need for pre-functionalized substrates and allows for the site-selective introduction of alkyl, aryl, and other groups. For example, palladium-catalyzed C-H alkylation and acylation of carbazoles have been reported. nih.gov Gold-catalyzed multiple C-H functionalization reactions of carbazoles with diazoalkanes have also been developed, enabling the introduction of multiple carbene fragments. nih.gov

The tetrahydrocarbazolone core is also amenable to a variety of derivatization reactions. acs.org For instance, 4-functionalized tetrahydrocarbazol-1-ones can be synthesized through a cascade reaction where an intermediate 3-indolylmethanol is trapped by various external nucleophiles such as thiols, arenes, and alkenes. acs.org This allows for the introduction of diverse substituents at the C4 position.

Furthermore, the ketone functionality within the carbazol-4-one system can be targeted for various transformations. Standard ketone chemistry, such as reductions, reductive aminations, and additions of organometallic reagents, can be employed to introduce further diversity. Additionally, the nitrogen atom of the carbazole ring can be alkylated or arylated to modify the properties of the molecule. The synthesis of novel carbazole hydrazine-carbothioamide scaffolds has been reported, showcasing the derivatization potential of the carbazole core for developing new bioactive agents. nih.gov

N-Alkylation and Regioselective Substituent Introduction

The substitution pattern on the carbazole nucleus, particularly at the nitrogen atom, is crucial for modulating the biological and physical properties of the resulting compounds. N-alkylation is a fundamental transformation in carbazole chemistry. A variety of N-alkylated carbazolones have been prepared through the N-alkylation of 3-(arylamino)cyclohex-2-enones, followed by an intramolecular oxidative coupling mediated by palladium(II) acetate (B1210297) under an oxygen atmosphere. researchgate.net This approach represents an inverted sequence compared to conventional methods that typically involve annulation before N-alkylation. researchgate.net

Regioselectivity is a key challenge in the synthesis of substituted carbazoles. A novel method for achieving complete control over regiochemistry involves the reaction of 3-triflato-2-pyrones with alkynyl anilines. oregonstate.edu This strategy tolerates a wide array of substituents and allows for the creation of complex and sterically hindered substitution patterns. oregonstate.edu The reaction proceeds through an intramolecular cycloaddition, followed by the loss of carbon dioxide to yield highly substituted carbazoles. oregonstate.edu This method has been successfully applied to the synthesis of the natural product clausine C. oregonstate.edu Another approach to regioselective synthesis involves a palladium-catalyzed one-pot sequence that includes intermolecular Buchwald-Hartwig amination and intramolecular arylation via C-H activation, starting from anilines and 1,2-dihaloarenes. acs.org

A study on the alkylation of 2,4-dihydroxyacetophenone using cesium bicarbonate in acetonitrile (B52724) has demonstrated excellent regioselectivity for the 4-hydroxy group, providing the corresponding 4-alkoxy derivatives in high yields. nih.gov While not a direct carbazolone example, this highlights a method for achieving regioselectivity on a related phenolic ketone system.

Mannich Reaction Applications in Carbazolone Synthesis

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons adjacent to a carbonyl group and has been extensively used in the functionalization of carbazolones. hep.com.cnhep.com.cn A key application is in the synthesis of precursors for the antiemetic drug Ondansetron (B39145). hep.com.cngoogle.comgoogle.com

Specifically, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one undergoes a Mannich-related reaction to introduce a methylene (B1212753) group at the C-3 position, yielding 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. google.com One process describes reacting 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with a formaldehyde (B43269) reagent and a mineral acid in an aprotic solvent like DMF, followed by heating. google.com This method avoids the use of glacial acetic acid and a secondary amine catalyst. google.com

In another example, 3-dimethylaminomethyl substituted 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one was synthesized via a Mannich reaction in glacial acetic acid. hep.com.cnhep.com.cn This intermediate, a Mannich base, was then used to synthesize a series of novel 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives through nucleophilic substitution. hep.com.cnhep.com.cn

The table below summarizes the conditions for a Mannich-related reaction for the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. google.com

Table 1: Mannich-Related Reaction Conditions

| Starting Material | Reagents | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Paraformaldehyde, HCl | DMF | ~120°C | 3-5 hours | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one |

Beckmann Rearrangement of Oxime Derivatives

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam, typically under acidic conditions. wikipedia.orgorganic-chemistry.orgillinois.edu This rearrangement proceeds through the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org While specific examples of the Beckmann rearrangement on carbazol-4-one oxime itself are not detailed in the provided sources, the synthesis of oxime derivatives of carbazolones is a related and important process.

A one-pot reaction has been developed for the synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime. sioc-journal.cn This process combines Fischer indole synthesis and oximation in a single step, which simplifies the procedure and increases productivity. sioc-journal.cn The reaction can be carried out in a weak alkaline solution at a mild temperature, as the oximation step facilitates the Fischer indole cyclization. sioc-journal.cn

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime hydroxyl group, followed by the migration of an alkyl group and subsequent attack by water to form the amide. masterorganicchemistry.com

Palladium-Catalyzed Intermolecular Amination and Intramolecular Direct Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of C-N and C-C bonds. These methods have been widely applied to the synthesis of carbazoles and their derivatives.

One strategy involves a one-pot palladium-catalyzed N-arylation and oxidative biaryl coupling. acs.org This approach allows for the direct synthesis of carbazoles from aryl triflates and anilines using a common palladium catalyst. acs.org Another powerful method is the tandem C-H functionalization and C-N bond formation. A protocol for the synthesis of unsymmetrical carbazoles has been developed based on the selective intramolecular functionalization of an arene C-H bond and the formation of a new arene C-N bond. nih.gov

The direct synthesis of N-arylated carbazoles can also be achieved through the palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines. nih.gov Electron-poor aniline (B41778) derivatives react smoothly with a catalytic amount of Pd(OAc)2 to yield the desired products. nih.gov The table below shows the optimization of this reaction. nih.gov

Table 2: Optimization of Palladium-Catalyzed N-Arylation of Cyclic Iodonium Salt

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | p-xylene | 35 |

| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | p-xylene | 46 |

| Pd(OAc)₂ (5) | t-Bu-Xantphos (10) | Cs₂CO₃ | p-xylene | 25 |

| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | DME | 41 |

Furthermore, a palladium-catalyzed one-pot sequence comprising an intermolecular Buchwald-Hartwig amination and an intramolecular arylation via C-H activation allows for the regioselective synthesis of carbazoles from anilines and 1,2-dihaloarenes. acs.orgacs.org This method provides a versatile route to a variety of functionalized carbazoles.

Process Optimization and Green Chemistry Considerations in Carbazolone Synthesis

Modern synthetic chemistry places a strong emphasis on process optimization to enhance yields and purity, while also adhering to the principles of green chemistry to minimize environmental impact.

Enhancement of Reaction Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of carbazolone products. For instance, in a palladium-catalyzed synthesis of carbazoles, a study showed that a combination of 5% Pd(OAc)₂ and one equivalent of Cu(OAc)₂ in an oxygen atmosphere resulted in a near-quantitative yield. nih.gov Further optimization revealed that a catalytic amount of Cu(OAc)₂ was sufficient in the presence of oxygen. nih.gov

In the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, a process was developed that provides high yields without the need for corrosive glacial acetic acid, thus improving the safety and handling of the reaction. google.comwipo.int Similarly, a process for preparing ondansetron from a carbazolone intermediate was optimized to improve the reaction rate, yield, and ease of product separation. google.com

Development of Efficient One-Pot Synthesis Protocols

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, solvents, and resources. Several one-pot methods for carbazole synthesis have been reported. A metal-free, one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides has been developed, using molecular oxygen as the oxidant. rsc.org This method proceeds through a sequence of condensation, cyclization, and dehydrogenation. rsc.org

Another example is a microwave-promoted three-component reaction between o-nitrochalcones, primary amines, and β-dicarbonyl compounds in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) to furnish highly substituted carbazoles. acs.orgacs.org This one-pot process forms two C-C and two C-N bonds with water as the only byproduct. acs.orgacs.org

A particularly green approach involves a microwave-assisted, palladium-catalyzed tandem reaction using a magnetically recoverable palladium nanocatalyst on biochar. organic-chemistry.org This one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes operates under ligand-free conditions and significantly reduces reaction times. organic-chemistry.org The catalyst can be recycled multiple times, highlighting the sustainability of the method. organic-chemistry.org Visible-light-promoted intramolecular C-H amination of 2-azidobiphenyls in water also provides an effective and operationally simple protocol for carbazole synthesis under mild and green conditions. rsc.org

Solvent System Optimization for Sustainable Synthesis

The contemporary emphasis on green chemistry has necessitated the optimization of solvent systems for the synthesis of complex molecules like carbazol-4-one hydrochloride to be more sustainable. The ideal solvent should not only facilitate high reaction yields and purity but also exhibit favorable environmental, health, and safety profiles. Research in this area focuses on minimizing the use of volatile organic compounds (VOCs) and exploring greener alternatives.

Key parameters for solvent selection include polarity, boiling point, and the ability to dissolve starting materials and intermediates. In the context of carbazolone synthesis, which often involves multi-step reactions, the solvent can significantly influence reaction rates and equilibrium positions. While traditional syntheses may have employed chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF), modern approaches prioritize less hazardous options.

The principles of sustainable synthesis encourage the use of water, supercritical fluids, ionic liquids, or bio-derived solvents such as ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.net The choice of solvent is critical in achieving a balance between reaction efficiency and environmental impact. For instance, a solvent's ability to be recycled is a key consideration in large-scale production.

Below is a representative data table illustrating the impact of different solvent systems on a hypothetical synthesis of a carbazolone derivative. The data showcases the trade-offs between yield, reaction time, and the environmental friendliness of the solvent, often quantified by metrics like the E-factor (Environmental Factor), which measures the amount of waste generated per unit of product.

Table 1: Effect of Solvent System on the Synthesis of a Carbazolone Derivative

| Solvent System | Reaction Time (hours) | Yield (%) | E-Factor | Notes |

| Toluene | 12 | 85 | 15 | Effective but a known VOC with environmental concerns. |

| Dichloromethane | 8 | 88 | 20 | High yield and shorter reaction time, but a hazardous air pollutant. |

| Dimethylformamide (DMF) | 10 | 92 | 25 | High yield, but a reprotoxic solvent with a high boiling point, making it difficult to remove. |

| Ethanol | 24 | 70 | 5 | A green solvent, but may result in lower yields and longer reaction times. |

| Water | 48 | 60 | 1 | The greenest solvent, but often leads to lower yields and may not be suitable for all reaction types. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 16 | 82 | 8 | A bio-based solvent with a good balance of performance and sustainability. |

This table is a representative example and not based on a single specific documented synthesis of this compound.

Investigation of Regioselectivity in Cyclization Reactions

The synthesis of the carbazol-4-one core often proceeds via a cyclization reaction, and the regioselectivity of this step is a critical factor in determining the final structure of the molecule. The regiochemical outcome is highly dependent on the substitution pattern of the precursors, typically an arylhydrazine and a cyclohexanone (B45756) derivative. The electronic and steric properties of the substituents on both reacting partners direct the cyclization to favor the formation of one regioisomer over others.

For instance, in the Fischer indole synthesis, a common method for constructing the carbazole framework, the cyclization of an arylhydrazone intermediate can proceed in two different ways, leading to two potential regioisomeric products. The directing effects of substituents on the aromatic ring of the arylhydrazine play a pivotal role in controlling this selectivity. Electron-donating groups and electron-withdrawing groups can influence the electron density at different positions of the aromatic ring, thereby favoring one cyclization pathway.

Research has shown that the careful selection of starting materials with specific substituent patterns can lead to highly regioselective syntheses of carbazol-4-ones. For example, the synthesis of various substituted 2,3-dihydro-1H-carbazol-4(9H)-ones demonstrates how the nature and position of substituents on the starting materials dictate the final product. rsc.org

The following table summarizes the observed regioselectivity in the synthesis of different carbazol-4-one derivatives based on the substitution pattern of the precursors.

Table 2: Regioselectivity in the Synthesis of Substituted Carbazol-4-ones

| Arylhydrazine Substituent | Cyclohexanone Derivative | Major Regioisomeric Product | Reference |

| Unsubstituted | Unsubstituted | 2,3-Dihydro-1H-carbazol-4(9H)-one | rsc.org |

| 4-Methylphenylhydrazine | Unsubstituted | 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one | rsc.org |

| 4-Methoxyphenylhydrazine | Unsubstituted | 7-Methoxy-2,3-dihydro-1H-carbazol-4(9H)-one | rsc.org |

| 3-(Trifluoromethyl)phenylhydrazine | Unsubstituted | 8-(Trifluoromethyl)-2,3-dihydro-1H-carbazol-4(9H)-one | rsc.org |

This table is based on the findings reported in the synthesis of various carbazolone derivatives. rsc.org

Advanced Spectroscopic and Analytical Characterization of Carbazolone Compounds

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools in the analysis of carbazole (B46965) derivatives. They leverage the interaction of electromagnetic radiation with the molecule to probe its structural and electronic properties.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. For carbazole-based compounds, this technique is used to investigate electronic transitions, typically π–π* and n–π* transitions within the conjugated aromatic system. rsc.org The absorption spectra of carbazole derivatives generally show multiple absorption bands. For instance, studies on various carbazole-based compounds reveal three primary absorption peaks in the ranges of 240–260 nm, 290–310 nm, and 340–365 nm. rsc.org The absorption peak around 290–305 nm is often attributed to the π–π* electron transition throughout the conjugated molecule, while absorptions in the 340–365 nm range can be due to n–π* transitions. rsc.org

Derivative spectrophotometry is a powerful analytical technique that enhances the resolution of overlapping spectral bands and eliminates background interference from sample matrices. ajpaonline.comwhoi.edu This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.). ijcrt.org The resulting derivative spectra can reveal fine structural details that are hidden in the fundamental zero-order spectrum. ijcrt.org For pharmaceutical analysis, this technique is particularly useful for quantifying individual components in multi-component mixtures without prior separation. researchgate.netslideshare.net The even-order derivatives of a spectrum often have a narrower spectral bandwidth than the original spectrum, which improves selectivity. ijcrt.org This method is effective in correcting for irrelevant background absorption and can be a simple, cost-effective tool for enhancing both qualitative and quantitative analysis. ijcrt.org

The determination of the wavelength of maximum absorption (λmax) is a fundamental application of UV-Vis spectrophotometry. The λmax values are characteristic of a compound's electronic structure. For carbazole and its derivatives, the position of these maxima can be influenced by the solvent polarity and the nature of substituents on the carbazole ring. mdpi.comdergipark.org.tr For example, increasing solvent polarity can cause a bathochromic (red) shift in the absorption maxima. dergipark.org.tr Studies have documented the λmax for various carbazole derivatives, providing valuable data for identification and characterization.

Table 1: UV-Vis Absorption Maxima (λmax) of Selected Carbazole Compounds

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Solvent |

| 6-((4-(diphenylamino) phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC) | ~250 | ~305 | 340 | Not Specified |

| 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazole-3-carbaldehyde (TCC) | ~260 | ~310 | 342 | Not Specified |

| (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)- 9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) | ~255 | ~300 | 356 | Not Specified |

| (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN) | ~260 | ~305 | 362 | Not Specified |

| 3,6-di(fluorene-9)-9-octyl-9H-carbazole | ~294-306 | 316 | - | Dichloromethane (DCM) |

| 3,6-di(fluorene-9)-9-octyl-9H-carbazole | ~294-306 | 318 | - | Dimethyl sulfoxide (B87167) (DMSO) |

Data compiled from multiple sources. rsc.orgdergipark.org.tr

Carbazole and its derivatives are known for their strong fluorescence properties when exposed to UV light. dergipark.org.tr Spectrofluorometry is a highly sensitive technique that measures the fluorescence emission of a sample after excitation at a specific wavelength. Carbazole itself has a characteristic excitation peak at 323 nm and an emission peak at 351 nm. aatbio.com This intrinsic fluorescence makes it a valuable tool for the detection and quantification of carbazole compounds, even at very low concentrations. The emission spectra can be influenced by factors such as solvent polarity and molecular structure, with bathochromic shifts often observed with increasing solvent polarity. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize carbazolone compounds. researchgate.net ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals details about the carbon skeleton. rsc.org For example, in the ¹H NMR spectrum of N-(2-Bromo-5-chlorophenyl)-4-methylbenzenesulfonamide, a carbazole precursor, distinct signals can be observed for the aromatic protons, with chemical shifts (δ) appearing between 6.98 and 7.73 ppm. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Carbazole Precursor

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| N-(2-Bromo-5-chlorophenyl)-4-methylbenzenesulfonamide | ¹H NMR | 7.73-7.70 (m, 3H), 7.37 (d, J = 8.8 Hz, 1H), 7.29 (d, J = 7.6 Hz, 2H), 7.01 (br s, 1H), 6.98 (dd, J = 2.4, 8.4 Hz, 1H), 2.43 (s, 3H) |

| ¹³C NMR | 144.6, 135.8, 135.6, 134.4, 133.2, 129.8, 127.3, 126.1, 121.9, 113.0, 21.6 |

Data recorded in CDCl₃. rsc.org The multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are frequently employed for the analysis of carbazole derivatives. mdpi.comresearchgate.netnih.gov In ESI-MS, protonated molecular ions [M+H]⁺ are often observed, confirming the molecular weight of the compound. mdpi.commassbank.eu Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected ion, provide further structural information. mdpi.com Common fragmentation patterns for carbazolequinones, for example, include the loss of water (H₂O) and carbon monoxide (CO) molecules. mdpi.com For 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, GC-MS analysis shows a top peak at m/z 171 and a second highest peak at m/z 199, corresponding to the molecular ion. nih.gov

Chromatographic Separation and Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of carbazolone compounds. ethernet.edu.et Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules. nih.gov In a typical RP-HPLC method for Carbazol-4-one hydrochloride, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase.

The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. Detection is typically achieved using a UV-Vis spectrophotometer, as the carbazole ring system possesses a strong chromophore that absorbs UV light, often monitored at wavelengths around 254 nm. nih.gov Method development focuses on optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve adequate resolution, sharp peak shapes, and reproducible retention times. mdpi.com Validated HPLC methods are essential for quality control, allowing for the accurate quantification of the active pharmaceutical ingredient and any related impurities. nih.gov

Ion-Pair Reversed-Phase HPLC for Polar Analytes

For highly polar or ionizable analytes like this compound, achieving sufficient retention on a standard reversed-phase column can be challenging. Ion-Pair Reversed-Phase HPLC is an effective strategy to overcome this issue. This technique involves adding an ion-pairing reagent to the mobile phase, which is an ionic compound with a charge opposite to that of the analyte and a hydrophobic alkyl chain. technologynetworks.com

In the case of this compound, which exists as a positively charged cation in acidic or neutral mobile phases, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) would be used. The reagent forms an electrically neutral ion-pair with the protonated carbazolone molecule in the mobile phase. itwreagents.combath.ac.uk This newly formed complex is significantly more hydrophobic than the analyte alone, leading to stronger interaction with the non-polar C18 stationary phase and a substantial increase in retention time. The concentration and chain length of the ion-pairing reagent are critical parameters; increasing either will generally result in greater retention. This approach allows for the separation of polar compounds using conventional reversed-phase columns, enhancing resolution and peak shape. itwreagents.com

Utilization of Porous Graphitic Carbon Stationary Phases for Specific Separations

Porous Graphitic Carbon (PGC) offers a unique and powerful alternative to silica-based stationary phases for the separation of challenging compounds, including highly polar analytes like this compound. nih.gov Unlike traditional C18 phases, which separate primarily based on hydrophobicity, PGC columns provide a distinct retention mechanism. The stationary phase consists of flat, highly crystalline, and polarizable graphitic carbon. researchgate.net

Retention on PGC is governed by two main interactions: a hydrophobic interaction similar to reversed-phase materials and a charge-induced interaction known as the "polar retention effect on graphite" (PREG). researchgate.net The polarizable surface of the graphite (B72142) can interact strongly with polar functional groups of an analyte. This makes PGC exceptionally effective at retaining very polar compounds that show little to no retention on C18 columns, often without the need for ion-pairing reagents. sigmaaldrich.com Furthermore, PGC is highly sensitive to the three-dimensional structure of analytes, enabling the separation of closely related structural isomers that may be difficult to resolve on other phases. chromatographyonline.com PGC columns are also chemically robust, stable across the entire pH range (1-14) and at high temperatures, offering greater flexibility in method development. chromatographyonline.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) represents a sophisticated and instrumentalized enhancement of conventional Thin Layer Chromatography (TLC). nih.govjpbs.in It is a powerful analytical technique in pharmaceutical analysis, offering a more robust, rapid, and efficient tool for the quantitative analysis of compounds. nih.gov The advancements in HPTLC are centered on improving the resolution of separated compounds and enabling precise quantitative measurements. nih.gov This is achieved through the use of higher quality TLC plates with finer and more uniform stationary phase particles, leading to better separation efficiency. nih.govresearchgate.net

The HPTLC process involves three primary stages: sample application with precision instruments, chromatogram development where the mobile phase moves through the stationary phase via capillary action, and densitometric scanning of the separated tracks. jpbs.in This automated and optimized approach allows HPTLC to serve as a powerful tool for analyzing complex mixtures, such as those found in pharmaceuticals and natural products. researchgate.net Its applications in the pharmaceutical sector are extensive, including the identification and quantification of active ingredients, purity control, and stability testing. researchgate.net The technique's advantages of automation, selective detection, and minimal sample preparation make it a valuable method for the detailed analysis of carbazolone compounds. researchgate.net

Table 1: Key Features and Advantages of HPTLC

| Feature | Description | Advantage |

| Stationary Phase | Use of high-quality plates with fine, uniform particles (e.g., silica (B1680970) gel 60 F254). nih.gov | Higher separation efficiency and better resolution compared to conventional TLC. nih.gov |

| Sample Application | Automated, precise application of sample volumes in narrow bands or spots. jpbs.inresearchgate.net | Improved accuracy, reproducibility, and prevention of sample overloading. researchgate.net |

| Development | Often performed in a controlled chamber with optimized mobile phases. jpbs.in | Reproducible separation and accurate determination of Retention factor (Rf) values. |

| Detection | Densitometric scanning with UV/Visible light to quantify separated compounds directly on the plate. jpbs.in | Enables accurate and precise quantitative analysis of analytes. nih.gov |

| Speed & Efficiency | Multiple samples can be analyzed simultaneously on a single plate, with short development times. jpbs.in | High throughput, cost-effective, and reduced solvent consumption. researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive chromatographic technique routinely employed in organic chemistry to monitor the progress of a chemical reaction. researchgate.net In the synthesis of carbazolone compounds, TLC is an indispensable tool for determining the point at which the starting materials have been consumed and the desired product has been formed. libretexts.org

The standard procedure for reaction monitoring involves spotting three lanes on a single TLC plate. libretexts.orgrochester.edu

Lane 1 (Reference): A pure sample of the limiting reactant.

Lane 2 (Co-spot): A sample of the limiting reactant spotted directly on top of an aliquot from the reaction mixture.

Lane 3 (Reaction Mixture): An aliquot taken directly from the reaction vessel.

The plate is then developed in an appropriate solvent system and visualized, typically under UV light or by using a chemical stain. rochester.edu The progress of the reaction is assessed by observing the changes in the spots. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the newly formed carbazolone product (which will have a different Retention factor, or Rf value), will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The co-spot lane is crucial as it helps to definitively identify the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are very similar. rochester.edu More advanced methods now combine TLC with image analysis systems, allowing for the quantitative monitoring of reaction progress by converting the visual information from the plate into chromatograms and calculating the conversion percentage over time. rsc.orgresearchgate.net

Methodological Advancements in Analytical Chemistry

Application of Multivariate Calibration Techniques

Multivariate calibration is a chemometric approach that utilizes the information from multiple variables (e.g., the entire absorbance spectrum or a full chromatogram) to build a regression model that can predict a property of interest, such as the concentration of an analyte. nih.gov This stands in contrast to univariate calibration, which relates a single variable (like absorbance at one wavelength) to the concentration. Common multivariate calibration algorithms include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least-Squares (PLS). researchgate.netresearchgate.net

The application of these techniques in analytical chemistry offers significant advantages, particularly for the analysis of complex mixtures without extensive sample preparation. nih.gov By using the whole spectrum, these methods can effectively model and resolve overlapping signals from multiple components in a sample, enhancing the accuracy of quantification. nih.gov For instance, in the analysis of carbazolone compounds, which may be present in a matrix with impurities or degradation products, multivariate calibration applied to UV-Vis or fluorescence spectroscopic data can provide a more robust and accurate quantification than traditional methods. A relevant study demonstrated the successful application of third-order multivariate calibration algorithms to quantify carbaryl, a structurally related carbamate (B1207046) pesticide, and its hydrolysis product using kinetic spectroscopic data, highlighting the power of these methods to handle complex chemical systems. nih.gov This approach allows for the development of models that are highly predictive and can be validated through cross-validation or by using independent test sets. researchgate.net

Validation of Analytical Methods According to International Guidelines (e.g., ICH Guidelines)

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org For pharmaceutical analysis, this process is rigorously defined by international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R2) guideline. europa.eufda.gov These guidelines provide a framework for the validation of analytical procedures used for the testing of drug substances and products, ensuring the reliability and accuracy of the results. europa.eu The validation process involves evaluating a series of specific performance parameters. ich.org

Table 2: Key Validation Parameters as per ICH Q2(R2) Guidelines

| Validation Parameter | Definition | Common Evaluation Methods |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org | Analysis of a sample of known concentration (e.g., a reference standard) and comparing the measured value to the true value. For assay, analysis of samples spiked with known amounts of analyte. ich.org |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. ich.org | Repeatability: Multiple measurements of a sample under the same operating conditions over a short interval. Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment. ich.org |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. ich.org | For chromatographic methods, demonstrating resolution between the analyte and potential interferences. Spiking the sample with impurities or degradation products to show no interference. ich.org |

| Detection Limit (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. ich.org | Based on visual evaluation, signal-to-noise ratio (typically 3:1), or the standard deviation of the response and the slope of the calibration curve. ich.org |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org | Based on visual evaluation, signal-to-noise ratio (typically 10:1), or the standard deviation of the response and the slope of the calibration curve. ich.org |

| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample. ich.org | Analysis of a minimum of five concentrations across the desired range. The data is often evaluated by plotting and performing a linear regression analysis. ich.org |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org | Confirmed by demonstrating that the method provides acceptable accuracy, precision, and linearity when applied to samples at the extremes of the range and within it. ich.org |

Hydrotropic Solubilization Techniques for Spectrophotometric Analysis

Many pharmaceutical compounds, including potentially this compound, exhibit poor solubility in water. humanjournals.com The quantitative analysis of such compounds by spectrophotometry often requires the use of organic solvents, which can be costly, toxic, volatile, and environmentally harmful. researchgate.net Hydrotropic solubilization is a technique that increases the aqueous solubility of poorly soluble solutes through the addition of a high concentration of a substance known as a hydrotrope. eijppr.comnih.gov

Hydrotropes are ionic organic salts that, at a certain concentration, enhance the solubility of hydrophobic compounds in aqueous solutions. eijppr.comijper.org Common examples of hydrotropic agents include sodium benzoate, sodium salicylate, urea, and niacinamide. researchgate.net This technique offers a simple, cost-effective, and eco-friendly alternative to organic solvents for preparing samples for spectrophotometric analysis. humanjournals.com The increased solubility is thought to be due to the formation of organized assemblies or weak interactions between the hydrotrope and the solute molecules. eijppr.com The use of hydrotropic solutions has been successfully applied to the spectrophotometric determination of various poorly water-soluble drugs, precluding the need for chemical modification of the drug or the use of organic solvents. humanjournals.comresearchgate.net Mixed hydrotropy, which involves using a blend of hydrotropic agents, can produce a synergistic effect, further enhancing solubility and reducing the required concentration of any single agent. humanjournals.com

Computational and Theoretical Chemistry Investigations of Carbazolone Systems

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of carbazolone systems. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for predicting its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic and molecular structures of carbazole (B46965) derivatives. rsc.org This approach is used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is found. The optimized geometry represents the most stable conformation of the molecule.

Once the geometry is optimized, a wide range of electronic properties can be calculated. DFT is employed to study the effects of different substituents on the carbazole core, analyze intermolecular interactions such as π-π stacking, and investigate the formation of dimers. rsc.org These calculations are crucial for understanding how the structure of a carbazolone derivative influences its physical and chemical behavior. For instance, theoretical calculations are a useful tool for assessing the structural and spectral properties of organic molecules. organic-chemistry.org

A key aspect of electronic property analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. organic-chemistry.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. organic-chemistry.org This can correlate with higher biological activity and greater polarizability. In carbazole systems, the HOMO-LUMO gap is influenced by the nature and position of substituent groups on the carbazole ring. Theoretical studies on various carbazole and triazine derivatives have demonstrated how these gaps can be calculated and what they imply about the molecule's electronic behavior and potential applications, such as in optoelectronic materials. rsc.orgmdpi.com For example, a lower HOMO-LUMO energy gap in one study was directly correlated with high chemical reactivity and biological activity. organic-chemistry.org

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Heterocyclic Compounds

| Compound/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | organic-chemistry.org |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | rsc.org |

| N-(carbomylcarbamothioyl) benzamide (B126) (Product P2) | DFT/B3LYP/6-31g(d) | - | - | 0.14175 | researchgate.net |

This table is for illustrative purposes and shows values for related heterocyclic systems to demonstrate the application of the method.

Molecular Simulation Techniques

While quantum mechanics provides a static picture of a molecule's properties, molecular simulation techniques are used to explore its dynamic behavior and interactions with its environment over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. nih.govyoutube.com By applying Newton's laws of motion, MD simulations generate trajectories that describe how the positions and velocities of particles in a system change over time. youtube.com This allows researchers to visualize molecular motion and understand how molecules interact with each other, such as a carbazole derivative with a biological target like a protein or enzyme. nih.govasianpubs.orgnih.gov

In the context of carbazolone systems, MD simulations are used to assess the stability of a compound when bound to a target protein. nih.govnih.gov Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the molecule or a protein-ligand complex over the simulation time. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues around their average position, highlighting flexible regions of a protein. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, which are crucial for the stability of binding interactions. nih.gov

These simulations provide detailed insights into the binding mechanisms and stability of carbazole derivatives with targets like acetylcholinesterase or cyclin-dependent kinase 1 (CDK1), which is valuable for drug design and understanding their therapeutic potential. asianpubs.orgnih.gov

Monte Carlo (MC) Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the adsorption of molecules onto a surface. nih.govpnnl.govmdpi.com

Grand Canonical Monte Carlo (GCMC) is a specific type of MC simulation used to predict adsorption isotherms, which show the amount of a substance adsorbed onto a surface at different pressures at a constant temperature. tsinghua.edu.cnresearchgate.netmdpi.com The GCMC method simulates a system in equilibrium with a reservoir of particles at a fixed chemical potential and temperature. mdpi.comnih.gov This technique allows for the determination of:

Adsorption capacity of a material. researchgate.net

Preferential adsorption sites on a surface. researchgate.netyoutube.com

The influence of different solvents and surface properties on adsorption. pnnl.gov

For carbazolone systems, MC simulations can model how these molecules adsorb onto various materials, such as soils, activated carbons, or other porous materials. pnnl.govmdpi.com For example, studies on carbazole sorption have shown that it correlates well with the organic carbon content of soils and that the presence of co-solvents can significantly alter its partitioning to the surface. pnnl.gov These simulations are vital for environmental science applications and for designing materials for separation and purification processes.

Elucidation of Reaction Mechanisms and Pathways through Theoretical Modeling

Theoretical modeling is instrumental in elucidating the complex mechanisms of chemical reactions. By using quantum chemical methods like DFT, chemists can map out the entire energy landscape of a reaction, from reactants to products. This involves identifying transition states (the highest energy point along the reaction coordinate) and intermediates.

Computational studies on carbazole derivatives have successfully unraveled various reaction mechanisms:

Oxidative Coupling and Dimerization: Theoretical investigations have clarified the mechanisms of oxidative coupling in carbazole-based hydrocarbons, showing that oxidation predominantly occurs at the 3,6-positions of the carbazole moiety due to high electron density. acs.org

Atmospheric Oxidation: The atmospheric degradation of carbazole initiated by hydroxyl (OH) radicals has been studied using DFT. These models determine the reaction pathways, calculate reaction rate constants, and predict the atmospheric lifetime of the compound. mdpi.com

Catalyzed Synthesis: The mechanisms for the formation of carbazoles catalyzed by metals like gold, platinum, or palladium have been investigated computationally. organic-chemistry.orgresearchgate.net These studies explore how different catalysts and electronic properties of reactants influence the reaction, providing guidance for optimizing synthetic routes. researchgate.net

By calculating the activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction energies, theoretical modeling can predict the feasibility and kinetics of a proposed reaction pathway, offering a powerful complement to experimental studies. mdpi.comacs.org

Regioselectivity and Stereoselectivity Predictions

In the synthesis of substituted carbazolones, controlling the regioselectivity (the position of a chemical reaction) and stereoselectivity (the three-dimensional arrangement of the products) is of paramount importance. rsc.org Computational models have become increasingly accurate in predicting these outcomes, thereby minimizing the trial-and-error often associated with synthetic chemistry. rsc.org

Machine learning and DFT calculations are at the forefront of these predictive tools. nih.govnih.gov For example, in 1,3-dipolar cycloaddition reactions used to create complex carbazole-appended molecules, computational studies can elucidate the factors governing the regioselectivity of the addition. zendy.io By analyzing the energies of different possible transition states, researchers can predict which regioisomer will be preferentially formed. nih.gov

Similarly, understanding the origins of stereoselectivity in asymmetric catalysis is a key area where computation has made significant contributions. rsc.org By modeling the interaction between a substrate, a catalyst, and reagents, it is possible to predict which stereoisomer will be the major product. This predictive power accelerates the development of new catalysts and synthetic routes to enantiomerically pure carbazolone derivatives, which is often crucial for their biological activity.

Computational Pharmacology and Cheminformatics Approaches

The application of computational methods extends beyond synthesis and into the realm of drug discovery and design. For carbazolone derivatives, which have shown promise in various therapeutic areas, computational pharmacology and cheminformatics play a vital role in identifying and optimizing lead compounds.

Molecular Docking Studies of Carbazolone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for a biological target. nih.gov

In the context of carbazolone derivatives, docking studies have been used to investigate their potential as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net For example, researchers have performed in-silico docking computations to understand how novel carbazole derivatives interact with the active sites of cancer-related proteins. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10 | HepG2 | 7.68 | nih.gov |

| Compound 10 | HeLa | 10.09 | nih.gov |

| Compound 10 | MCF7 | 6.44 | nih.gov |

| Compound 11 | HepG2 | 7.68 | nih.gov |

| Compound 11 | HeLa | 10.09 | nih.gov |

| Compound 11 | MCF7 | 6.44 | nih.gov |

| Compound 9 | HeLa | 7.59 | nih.gov |

Conformational Stability Analysis of Ligand-Receptor Complexes

Once a potential ligand-receptor complex has been identified through docking, the next step is often to assess its stability and dynamics using more computationally intensive methods like molecular dynamics (MD) simulations. mdpi.com MD simulations provide a detailed picture of the conformational changes that occur in both the ligand and the receptor over time, offering insights into the stability of their interaction. mdpi.com

The analysis of conformational stability is crucial for understanding the mechanism of action of a drug. nih.gov For G-protein coupled receptors (GPCRs), for example, the binding of a ligand can stabilize specific receptor conformations that lead to downstream signaling. nih.gov By simulating the behavior of carbazolone derivatives in complex with their biological targets, researchers can assess the stability of the binding mode predicted by docking and identify the key interactions that maintain the complex's integrity. mdpi.com Techniques such as free-energy landscape analysis can be used to determine the most stable conformations of the ligand-receptor complex. mdpi.com

| Technique | Purpose | Key Information Gained | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | To simulate the movement of atoms and molecules over time. | Conformational changes, stability of ligand-receptor complex, dynamic behavior. | mdpi.com |

| Principal Component Analysis (PCA) | To identify the most significant motions in a dynamic system. | Dominant modes of protein movement upon ligand binding. | mdpi.com |

| Free-Energy Landscape (FEL) Analysis | To map the energy of different conformational states. | Identification of the most stable (lowest energy) conformations of the complex. | mdpi.com |

| Replica Exchange with Solute Tempering (REST2) | An enhanced sampling technique for exploring conformational space. | Contributions of ligands to receptor activation processes. | nih.gov |

Research on Carbazol 4 One Hydrochloride Derivatives and Structure Activity Relationships

Synthesis and Characterization of Novel Carbazolone Derivatives

The synthesis of novel carbazolone derivatives is a dynamic area of research, employing various chemical strategies to create new molecular structures. A common approach involves the modification of a starting carbazole (B46965) framework. For instance, 1-oxo-1,2,3,4-tetrahydrocarbazoles can be reacted with reagents like paraformaldehyde and ethylenediamine (B42938) or ethanolamine (B43304) to produce complex diamine or aminoethanol derivatives. nih.govpsu.edu Another method starts with the N-acylation of carbazole with chloroacetyl chloride to form a key intermediate, 1-(9H-carbazol-9-yl)-2-chloroethanone, which can then be reacted with various aminophenols.

The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing the foundational tetrahydrocarbazole scaffold, often starting from phenylhydrazine (B124118) and cyclohexanone (B45756). wjarr.comresearchgate.net This can be followed by further reactions, such as the condensation of 4-methoxy phenyl hydrazine (B178648) with substituted cyclohexanones to yield specific tetrahydrocarbazoles. wjarr.com More advanced techniques involve photocatalyzed oxidation of tetrahydrocarbazoles to create hydroperoxide intermediates, which can then be functionalized. nih.gov

Once synthesized, these new compounds are rigorously identified and their structures confirmed using a suite of analytical techniques. These characterization methods typically include:

Infrared (IR) Spectroscopy: To identify functional groups like C=O (carbonyl), N-H (amine), and C=N (imine) based on their characteristic absorption bands. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the precise arrangement of hydrogen atoms within the molecule, confirming the structure and stereochemistry. psu.edu

Mass Spectrometry (MS): To measure the molecular weight of the compound and analyze its fragmentation patterns, further confirming its identity. nih.govpsu.edu

Elemental Analysis: To determine the percentage composition of elements (carbon, hydrogen, nitrogen), which must match the calculated values for the proposed molecular formula. nih.gov

Structure-Activity Relationship (SAR) Investigations of Carbazolone Variants

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of carbazole derivatives. These investigations systematically alter the chemical structure of the molecule and assess how these changes affect its therapeutic properties. nih.gov

Key findings from SAR studies on carbazolone variants include:

Influence of Substituents: The type and position of substituent groups on the carbazole ring play a critical role. For antimicrobial activity, derivatives with substituents at the C-6 position of the tetrahydrocarbazole ring have shown pronounced effects. nih.gov In anticancer studies, the presence of a hydroxyl group at C-7 and an N-H group at the 9-position of the carbazole alkaloid mahanine (B1683992) were found to be significant for inducing apoptosis. researchgate.net

Role of Specific Moieties: The addition of certain chemical groups can dramatically enhance bioactivity. Introducing a dihydrotriazine group has been shown to increase antimicrobial potency while reducing toxicity. nih.govtandfonline.com Similarly, incorporating a 1,2,4-triazole (B32235) moiety can boost antifungal activity, whereas an imidazole (B134444) group appears more favorable for antibacterial effects. nih.gov

Impact of the Core Structure: Modifications to the central carbazole ring system are also important. For instance, the planarity and aromaticity of the carbazole skeleton are believed to contribute to its ability to intercalate with DNA, a key mechanism in its anticancer activity. benthamdirect.comsci-hub.se The lipophilic character of some derivatives is thought to facilitate their passage through microbial cell membranes, enhancing their antimicrobial effects. nih.gov

Bulky Groups and Neuroprotection: In the context of neuroprotection, the introduction of bulky substituents to the carbazole ring system has been found to favor the compound's protective activity on neuronal cells. nih.govresearchgate.net

Mechanistic Studies of Bioactivity at the Molecular and Cellular Level

Antimicrobial Properties and Mechanisms of Action

Carbazole derivatives have demonstrated significant potential as antimicrobial agents, active against a range of bacteria and fungi, including drug-resistant strains. researchgate.netsrce.hr

Key Research Findings:

N-substituted carbazoles, particularly those incorporating imidazole or triazole rings, show potent antibacterial and antifungal properties. nih.gov Derivatives with an imidazole moiety are effective against bacteria like S. aureus and E. coli with Minimum Inhibitory Concentrations (MICs) as low as 1–8 µg/mL. nih.gov

Some carbazole derivatives exhibit strong activity against Bacillus subtilis and the fungus Candida albicans. nih.govmdpi.com

The mechanism of action for these compounds is multifaceted. One proposed mechanism involves increasing the permeability of the bacterial cell membrane, which disrupts cellular integrity. mdpi.comlmaleidykla.lt Another mechanism involves the inhibition of essential enzymes. For example, some derivatives act as inhibitors of the fungal plasma membrane proton ATPase (H+-ATPase), disrupting proton extrusion and leading to fungal cell death. nih.gov Docking studies also suggest that certain derivatives can bind to dihydrofolate reductase, an enzyme crucial for microbial growth. nih.govtandfonline.com

Table 1: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound Type | Target Organism | Activity/Mechanism | Reference(s) |

| N-substituted carbazole (imidazole moiety) | S. aureus, B. subtilis, E. coli | MIC values of 1–8 µg/mL | nih.gov |

| N-substituted carbazole (triazole moiety) | C. albicans | MIC values of 2–4 µg/mL | nih.gov |

| Dihydrotriazine-containing carbazole | Various bacteria and fungi | Increased potency, potential inhibition of dihydrofolate reductase | nih.govtandfonline.com |

| General Carbazole Derivatives | Fungi | Inhibition of H+-ATPase, leading to increased intracellular ATP | nih.gov |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | P. aeruginosa | Increased permeability of the bacterial cell membrane | mdpi.com |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Certain carbazole derivatives have been identified as potent antioxidants, capable of neutralizing harmful free radicals. Oxidative stress from these radicals is implicated in numerous diseases, making antioxidant compounds highly valuable. bas.bg

Key Research Findings:

Carbazole derivatives, particularly those with an N-H bond, can act as effective free-radical scavengers. nih.gov

Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have confirmed the radical scavenging capabilities of newly synthesized carbazole derivatives. bas.bg

The antioxidant activity is influenced by the substituents on the carbazole structure. One study found that a carbazole derivative bearing an electron-donating methoxy (B1213986) group on a phenolic moiety showed predominant antioxidant activity. bas.bg

The mechanism involves the carbazole molecule donating a hydrogen atom from its N-H bond to neutralize a free radical, thereby terminating the damaging chain reaction. The relative effectiveness of this scavenging activity has been compared to other tricyclic amines and standard antioxidants like alpha-tocopherol. nih.gov

Neuroprotective Properties and Associated Molecular Pathways

Carbazole derivatives, especially aminopropyl carbazoles like P7C3 and its analogs, have shown remarkable neuroprotective effects in various preclinical models of neurological disorders. researchgate.netpnas.orgnih.gov

Key Research Findings:

Carbazole compounds can protect neurons from cell death induced by toxins or injury. tandfonline.com The aminopropyl carbazole P7C3 has been shown to block the death of dopaminergic neurons in mouse models of Parkinson's disease. pnas.orgnih.gov Its analog, P7C3A20, demonstrated even greater potency. pnas.org

These compounds exhibit significant neuroprotective effects by reducing oxidative stress, inhibiting apoptosis (programmed cell death), and promoting neuroregeneration. tandfonline.comnih.gov

The molecular mechanisms are linked to key cellular pathways. P7C3 and its analogs are thought to work by stabilizing the mitochondrial membrane potential, which is crucial for cell survival. pnas.org Another identified mechanism is the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme that elevates NAD levels in the brain, which is protective in models of ischemic stroke. nih.gov

Some N-substituted carbazoles have shown protective effects on neuronal cells against injury induced by glutamate, suggesting a role in mitigating excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Anticancer Activity and Cytotoxicity Mechanisms of Carbazole Scaffolds

The carbazole scaffold is a key structural motif in many anticancer agents, both natural and synthetic. nih.govbenthamdirect.comnih.gov Derivatives of carbazol-4-one are being actively investigated for their potent cytotoxic effects against various cancer cell lines. nih.govfrontiersin.org

Key Research Findings:

Carbazole alkaloids and their derivatives have demonstrated the ability to kill cancer cells (cytotoxicity) and inhibit their proliferation. researchgate.netmostwiedzy.pl For example, certain isoxazolo[3,4-a]carbazole derivatives showed potent cytotoxicity against HeLa cervical cancer cells, with IC50 values in the sub-micromolar range. nih.gov

The mechanisms of anticancer action are diverse and often target fundamental cellular processes. A primary mechanism is the ability of the planar carbazole ring system to intercalate into DNA, disrupting DNA replication and transcription. sci-hub.senih.gov

Many carbazole derivatives function as enzyme inhibitors. They can inhibit topoisomerases I and II, essential enzymes that manage DNA topology during cell division. sci-hub.senih.govmostwiedzy.pl This inhibition leads to DNA damage and triggers apoptosis.

Another key mechanism is the disruption of microtubule dynamics. Some derivatives bind to tubulin, preventing its polymerization into microtubules, which are necessary for forming the mitotic spindle during cell division. This arrests the cell cycle in the G2/M phase and induces apoptosis. mostwiedzy.pl

Carbazole alkaloids can also regulate protein phosphorylation, a critical process in cell signaling pathways that control growth and proliferation. sci-hub.senih.gov

Table 2: Anticancer Activity of Selected Carbazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Action | Reference(s) |

| Isoxazolo[3,4-a]carbazole derivative | HeLa (cervical cancer) | 0.37 µM | Cytotoxicity | nih.gov |

| Pyrido[2,3-a]carbazole derivative | HeLa (cervical cancer) | 13.42 µM | Cytotoxicity | nih.gov |

| Carbazole Hydrazone derivative (14a) | A875 (melanoma) | 9.77 ± 8.32 µM | Cytotoxicity | frontiersin.org |

| Mahanine (Carbazole Alkaloid) | Various cancer lines | Not specified | Induces apoptosis, C-7-OH group is significant | researchgate.net |

| General Carbazole Alkaloids | Various cancer lines | Not specified | DNA intercalation, inhibition of topoisomerase & telomerase | sci-hub.senih.gov |

Serotonin (B10506) Receptor Antagonism at the Molecular Level (e.g., 5-HT₃ receptor)

The 5-hydroxytryptamine-3 (5-HT₃) receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel. frontiersin.org Its activation leads to rapid, transient depolarization of neurons in both the central and peripheral nervous systems. frontiersin.org This receptor plays a critical role in mediating nausea and vomiting, making its antagonists, known as "setrons," highly effective antiemetic drugs, particularly for managing chemotherapy-induced nausea. frontiersin.orgnih.govnih.gov